molecular formula C7H5BrF3NO B1412046 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227577-41-4

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412046
CAS No.: 1227577-41-4
M. Wt: 256.02 g/mol
InChI Key: MUQCKXKNBDARSV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-6-(trifluoromethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This leads to changes in gene expression and has therapeutic potential in treating diseases like Huntington’s disease .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

4-bromo-2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCKXKNBDARSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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